molecular formula C15H23NO2 B12655317 Hexyl 4-(dimethylamino)benzoate CAS No. 84604-78-4

Hexyl 4-(dimethylamino)benzoate

Cat. No.: B12655317
CAS No.: 84604-78-4
M. Wt: 249.35 g/mol
InChI Key: VUCSJYLUTKBDEM-UHFFFAOYSA-N
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Description

Hexyl 4-(dimethylamino)benzoate is an organic compound with the molecular formula C15H23NO2. It is commonly used as a UV filter in sunscreen products due to its ability to absorb ultraviolet radiation, thereby protecting the skin from harmful UV rays . This compound is part of the aminobenzoate family, which is known for its photoprotective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl 4-(dimethylamino)benzoate can be synthesized through the esterification of 4-(dimethylamino)benzoic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hexyl 4-(dimethylamino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

Hexyl 4-(dimethylamino)benzoate exerts its effects primarily through the absorption of UV radiation. The compound absorbs UV light in the UV-A range, preventing it from penetrating the skin and causing damage. This absorption leads to the dissipation of energy as heat, thereby protecting the skin from harmful effects such as sunburn and photoaging . The molecular targets include the chromophores in the skin that are susceptible to UV-induced damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and photostability. This makes it particularly effective in sunscreen formulations where both water resistance and UV protection are desired .

Properties

CAS No.

84604-78-4

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

hexyl 4-(dimethylamino)benzoate

InChI

InChI=1S/C15H23NO2/c1-4-5-6-7-12-18-15(17)13-8-10-14(11-9-13)16(2)3/h8-11H,4-7,12H2,1-3H3

InChI Key

VUCSJYLUTKBDEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

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